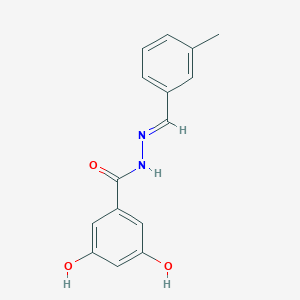![molecular formula C17H16N2O5 B325852 4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B325852.png)
4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate is a complex organic compound with potential applications in various fields including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a methoxyphenyl group, and an acetate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate typically involves the reaction of 4-hydroxybenzaldehyde with 2-methoxyphenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and acetate groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated products.
Aplicaciones Científicas De Investigación
4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and upregulating the expression of cytoprotective genes such as NQO1 and HO-1. Additionally, it may inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenyl acetate: A natural antioxidant with similar biological activities.
4-Hydroxy-2-quinolones: Compounds with significant pharmaceutical and biological activities.
Indole derivatives: Known for their diverse biological and clinical applications.
Uniqueness
4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C17H16N2O5 |
|---|---|
Peso molecular |
328.32 g/mol |
Nombre IUPAC |
[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C17H16N2O5/c1-11(20)24-15-8-3-12(9-16(15)23-2)10-18-19-17(22)13-4-6-14(21)7-5-13/h3-10,21H,1-2H3,(H,19,22)/b18-10+ |
Clave InChI |
NVOVMWCDQMVLTF-VCHYOVAHSA-N |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O)OC |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O)OC |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Cyanobenzylidene)amino]benzamide](/img/structure/B325769.png)

![2-[(2-Naphthylmethylene)amino]benzamide](/img/structure/B325773.png)
![2-[(3-Methylbenzylidene)amino]benzamide](/img/structure/B325774.png)
![2-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzamide](/img/structure/B325775.png)
![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-3-methylbenzohydrazide](/img/structure/B325779.png)
![4,6-Dimethyl-1-[(4-methylbenzylidene)amino]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B325780.png)
![(8E)-2-AMINO-6-ETHYL-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE](/img/structure/B325784.png)
![4,6-DIMETHYL-1-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B325785.png)
![N'-[1-(4-aminophenyl)ethylidene]-2-chlorobenzohydrazide](/img/structure/B325786.png)
![N'-[(2-isopropyl-5-methylphenoxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B325787.png)
![N'-([1,1'-biphenyl]-4-ylcarbonyl)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B325788.png)
![2-(2-methoxyanilino)-N'-[(E)-pyrrol-2-ylidenemethyl]acetohydrazide](/img/structure/B325790.png)
![N'-(1-[1,1'-biphenyl]-4-ylethylidene)-2-(2-methoxyanilino)acetohydrazide](/img/structure/B325792.png)
